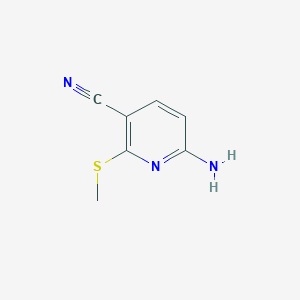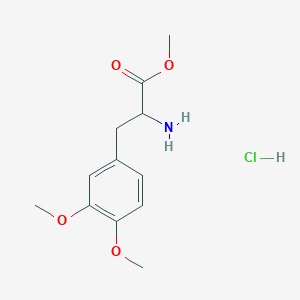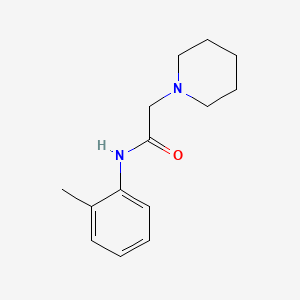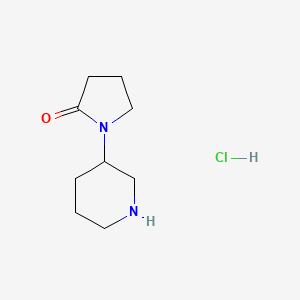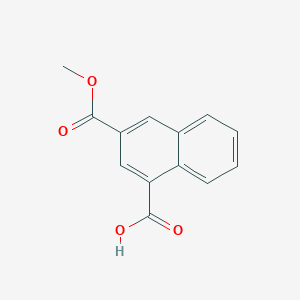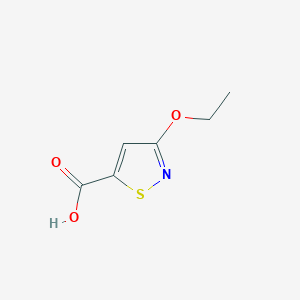
4-iodo-3-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H5F3INO It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and an aniline moiety
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-iodo-3-(trifluoromethoxy)aniline . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s effects could be influenced by the physiological and pathological state of the organism in which it is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 4-iodo-3-(trifluoromethoxy)aniline may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Anilines: Through nucleophilic substitution.
Nitro and Nitroso Derivatives: Through oxidation.
Amine Derivatives: Through reduction.
Scientific Research Applications
Chemistry: 4-Iodo-3-(trifluoromethoxy)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substituents make it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science .
Comparison with Similar Compounds
4-Iodoaniline: Lacks the trifluoromethoxy group, resulting in different chemical properties.
3-(Trifluoromethoxy)aniline: Lacks the iodine atom, affecting its reactivity and applications.
4-Iodo-2-(trifluoromethoxy)aniline: Positional isomer with different chemical behavior.
Uniqueness: 4-Iodo-3-(trifluoromethoxy)aniline is unique due to the combined presence of both iodine and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and improved metabolic stability in biological systems .
Properties
IUPAC Name |
4-iodo-3-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-6-3-4(12)1-2-5(6)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVMGAPDTJTWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)


